molecular formula C5H5IN4O B597206 3-Amino-6-iodopyrazine-2-carboxamide CAS No. 1244949-61-8

3-Amino-6-iodopyrazine-2-carboxamide

Cat. No. B597206
CAS RN: 1244949-61-8
M. Wt: 264.026
InChI Key: QDHZJXAAFQGWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-iodopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5IN4O . It is not intended for human or veterinary use and is primarily used for research purposes.


Synthesis Analysis

The synthesis of similar compounds involves the use of ammonia in water added to a solution of a precursor compound in methanol . The reaction medium is stirred at 25°C for 48 hours. After evaporation of the solvents, the precipitate obtained is filtered, rinsed with water, and then dried at 50°C .


Molecular Structure Analysis

The three-dimensional structures of similar compounds were predicted using energy minimization and low mode molecular dynamics under the AMBER10:EHT forcefield . The signal of the amidic hydrogen in the 1H-NMR spectra was dependent on the solvent used .


Chemical Reactions Analysis

Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.02 . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved papers.

Scientific Research Applications

Catalytic Aminocarbonylation

3-Amino-6-iodopyrazine-2-carboxamide is utilized in homogeneous catalytic aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This process facilitates the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, compounds of potential biological significance, via simple and double carbon monoxide insertions. Such methodologies are critical for obtaining synthetically valuable yields of these compounds under elevated carbon monoxide pressure (Takács et al., 2007).

Synthesis of Anticancer and Anti-Inflammatory Agents

The compound serves as a precursor in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the compound's versatility in creating pharmacologically relevant molecules (Rahmouni et al., 2016).

Creation of Heterocyclic Compounds

Research has also explored the chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide, leading to the synthesis of various heterocyclic compounds, including imidazopyrazolopyrimidines and pyrazolopyrimidothiazines. These processes highlight the compound's role in generating new chemical entities with potential biological activities (El-Khawaga et al., 2009).

Non-Linear Optical (NLO) and Molecular Docking Studies

The compound has been involved in the synthesis of bipyridine derivatives, which were then characterized and analyzed for their non-linear optical properties and molecular docking potential, underscoring its utility in the development of materials with specialized physical properties and potential therapeutic applications (Jayarajan et al., 2019).

Future Directions

The compound is primarily used for research purposes. Future research could explore its potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

3-amino-6-iodopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZJXAAFQGWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676905
Record name 3-Amino-6-iodopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-iodopyrazine-2-carboxamide

CAS RN

1244949-61-8
Record name 3-Amino-6-iodopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 ml of ammonia in water is added under magnetic stirring to 15 g (53.8 mmol) of a solution of methyl 3-amino-6-iodopyrazine-2-carboxylate in 150 ml of methanol. The reaction medium is stirred at 25° C. for 48 hours. After evaporation of the solvents, the precipitate obtained is filtered, rinsed with water and then dried at 50° C. to yield 12.50 g of 3-amino-6-iodopyrazine-2-carboxamide (88%) in the form of a beige solid.
Quantity
30 mL
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reactant
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solution
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15 g
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150 mL
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